molecular formula C10H6ClF3O2 B7888813 3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B7888813
M. Wt: 250.60 g/mol
InChI Key: LFYBNFKZUWTBMM-UHFFFAOYSA-N
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Description

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid is an organic compound with the molecular formula C10H6ClF3O2 It is a derivative of cinnamic acid, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of 4-chloro-3-trifluoromethylcinnamic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-chloro-3-trifluoromethylhydrocinnamic acid.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-trifluoromethylbenzoic acid.

    Reduction: Formation of 4-chloro-3-trifluoromethylhydrocinnamic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-trifluoromethylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid can be compared with other cinnamic acid derivatives, such as:

    4-Chlorocinnamic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylcinnamic acid: Lacks the chloro group, leading to variations in reactivity and applications.

    4-Methyl-3-trifluoromethylcinnamic acid:

The presence of both chloro and trifluoromethyl groups in 4-chloro-3-trifluoromethylcinnamic acid makes it unique, providing a combination of electronic and steric effects that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYBNFKZUWTBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-3-trifluoromethyl aniline was converted to the diazonium salt with sodium nitrite and sulfuric acid and this was reacted with acrylic acid (Meerwein reaction) to give 4-chloro-3-trifluoromethyl cinnamic acid. This acid was hydrogenated, reduced with lithium aluminum hydride to the alcohol and reacted with phosphorus tribromide to give 3(4-chloro-3-trifluoromethylphenyl)propyl bromide.
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